3-Methoxychalcone
Overview
Description
3-Methoxychalcone is a member of the chalcone family, which are aromatic ketones forming the central core of many important biological compounds. Chalcones are biogenetic precursors of flavonoids and isoflavonoids, abundant in plants . The structure of this compound consists of two aromatic rings linked by a three-carbon α, β-unsaturated carbonyl system, with a methoxy group attached to one of the aromatic rings .
Preparation Methods
The most common method for synthesizing chalcones, including 3-Methoxychalcone, is the Claisen-Schmidt condensation. This reaction involves the condensation of an aryl methyl ketone with an aryl aldehyde in the presence of an alcoholic alkali . For this compound, the specific reactants would be 3-methoxybenzaldehyde and acetophenone. The reaction is typically carried out under reflux conditions with ethanol as the solvent and sodium hydroxide as the base .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
3-Methoxychalcone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or dihydroxy derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially at positions ortho and para to the methoxy group.
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions . Major products formed from these reactions include epoxides, dihydroxy derivatives, saturated ketones, and substituted chalcones .
Scientific Research Applications
3-Methoxychalcone has a wide range of applications in scientific research:
Mechanism of Action
The biological effects of 3-Methoxychalcone are primarily due to its ability to interact with various molecular targets and pathways. It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation . For example, it has been shown to increase the expression of p53 and Bax, leading to caspase-3 activation and cell death in cancer cells . Additionally, it can inhibit the release of chemical mediators from immune cells, reducing inflammation .
Comparison with Similar Compounds
3-Methoxychalcone is unique among chalcones due to the presence of the methoxy group, which enhances its biological activity and stability. Similar compounds include:
4-Methoxychalcone: Similar structure but with the methoxy group at the para position.
2-Methoxychalcone: Methoxy group at the ortho position.
3,4-Dimethoxychalcone: Contains two methoxy groups, enhancing its biological activity further.
These compounds share similar chemical properties but differ in their biological activities and applications due to the position and number of methoxy groups .
Properties
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-18-15-9-5-6-13(12-15)10-11-16(17)14-7-3-2-4-8-14/h2-12H,1H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWFHVAAFIDSBRL-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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